molecular formula C15H15N3O2 B4926022 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide

2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide

Cat. No. B4926022
M. Wt: 269.30 g/mol
InChI Key: IFKDMVSKPZBAQX-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide, also known as HPEH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is not fully understood. However, several studies have suggested that 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and physiological effects:
2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been reported to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. In addition, 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been reported to exhibit cardioprotective and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its low toxicity and high selectivity towards cancer cells. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to have good solubility in water, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is its poor stability under acidic conditions, which can limit its applications in certain experimental settings.

Future Directions

There are several future directions for the research on 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. One of the areas of interest is the development of novel 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential applications of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in other fields, such as agriculture and environmental science. Furthermore, the elucidation of the mechanism of action of 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide and its interaction with various signaling pathways can provide valuable insights into the development of new therapeutic strategies for various diseases.

Synthesis Methods

2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide can be synthesized by the condensation reaction of 4-hydroxybenzohydrazide and 3-pyridinecarboxaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization. The resulting product is a yellow crystalline solid with a melting point of 220-222 °C.

Scientific Research Applications

2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported that 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide exhibits significant anti-inflammatory, antioxidant, and anticancer activities. 2-(4-hydroxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells.

properties

IUPAC Name

2-(4-hydroxyphenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11(13-3-2-8-16-10-13)17-18-15(20)9-12-4-6-14(19)7-5-12/h2-8,10,19H,9H2,1H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKDMVSKPZBAQX-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C=C1)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C=C1)O)/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823678
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-hydroxyphenyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

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